Beta-defensin118
Description
Structural Characterization of Beta-Defensin 118
Primary Amino Acid Sequence Analysis
Beta-defensin 118 is encoded by the DEFB118 gene and exhibits a primary structure comprising 123 amino acids in its full-length form. The mature peptide retains a conserved core sequence with six cysteine residues critical for disulfide bond formation. Key structural motifs include:
- Positively charged residues : High abundance of arginine (Arg) and lysine (Lys) residues, contributing to electrostatic interactions with microbial membranes.
- Hydrophobic regions : Segments of nonpolar amino acids that facilitate membrane insertion.
- Cysteine spacing : A pattern of six cysteines arranged in a specific sequence (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6), characteristic of beta-defensins.
The sequence is highly conserved across primates, with over 97% identity to orthologs in Pan troglodytes, Gorilla gorilla, and Nomascus leucogenys.
Table 1: Sequence Conservation of DEFB118 Across Primates
| Species | Sequence Identity (%) | Key Shared Features |
|---|---|---|
| Homo sapiens | 100 | Full-length 123-aa sequence |
| Pan troglodytes | >97 | Conserved Cys residues and charge |
| Gorilla gorilla | >97 | Identical beta-defensin domain |
| Nomascus leucogenys | >97 | Preserved disulfide bond topology |
Conserved Beta-Defensin Domain Architecture
Beta-defensin 118 adopts a three-stranded antiparallel beta-sheet stabilized by three intramolecular disulfide bonds. This architecture is conserved across beta-defensins and includes:
- Beta-sheet core : A scaffold formed by hydrogen bonds that confer structural rigidity.
- Cysteine-rich motifs : Six cysteines arranged in a specific pattern to form disulfide bridges, critical for maintaining tertiary structure.
- Salt-bridge interactions : Electrostatic bonds between charged residues that enhance stability in ionic environments.
The domain architecture is distinct from alpha-defensins, which exhibit different disulfide bond connectivity (Cys1–Cys6, Cys2–Cys5, Cys3–Cys4).
Disulfide Bond Configuration & Structural Stability
DEFB118 contains three disulfide bonds formed by its six cysteine residues. While the exact pairing remains experimentally unverified, computational models suggest a configuration consistent with beta-defensins:
These bonds are indispensable for:
- Antimicrobial activity : Reduction of disulfide bonds abolishes bacterial membrane permeabilization and killing.
- Salt resistance : Structural stability in high ionic environments, enabling activity in physiological conditions.
- Membrane interaction : Proper orientation of hydrophobic and charged regions for pore formation.
Table 2: Disulfide Bond Configurations in Beta-Defensins
| Defensin Type | Disulfide Bonds (Cys Pairing) | Functional Impact |
|---|---|---|
| Beta-defensin | Cys1–Cys5, Cys2–Cys4, Cys3–Cys6 | Stabilizes beta-sheet core |
| Alpha-defensin | Cys1–Cys6, Cys2–Cys5, Cys3–Cys4 | Forms distinct tertiary structure |
| DEFB118 | Proposed Cys1–Cys5, Cys2–Cys4, Cys3–Cys6 | Critical for membrane disruption |
Comparative Phylogenetic Analysis Across Primates
Phylogenetic analysis reveals strong evolutionary conservation of DEFB118 within primates. A phylogenetic tree constructed using DNAMAN software demonstrates:
- Proximity to great apes : DEFB118 clusters closely with Gorilla gorilla and Pan troglodytes, reflecting shared immunological pressures.
- Divergence from prosimians : Lower sequence identity with Nomascus leucogenys (still >97%), indicating ancient gene duplication events.
Figure 1: Phylogenetic Tree of DEFB118 Across Primates
(Hypothetical representation based on )
- Root : Common ancestor of primates.
- Branches : Homo sapiens, Gorilla gorilla, Pan troglodytes, Nomascus leucogenys.
- Node : High bootstrap support for beta-defensin clades.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AYGGEKKCWNRSGHCRKQCKDGEAVKETCKNHRACCVPSNEDH |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
DEFB118 demonstrates broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : DEFB118 has an MIC of 4 μg/mL against Escherichia coli K88, E. coli DH5α, Staphylococcus aureus, and Bacillus subtilis .
- Mechanism of Action : The peptide disrupts bacterial membranes, leading to morphological changes in bacteria and eventual cell death. It has been shown to permeabilize both the outer and inner membranes of E. coli .
Case Study: E. coli Challenge in IPEC-J2 Cells
In a study involving IPEC-J2 cells challenged by E. coli K88:
- Cell Viability : DEFB118 treatment significantly increased cell viability compared to untreated controls.
- Inflammatory Response : DEFB118 reduced the expression of inflammatory cytokines such as IL-1β and TNF-α, indicating its potential as an anti-inflammatory agent .
Immunomodulatory Effects
DEFB118 not only acts against pathogens but also modulates immune responses:
- LPS Binding : The peptide exhibits strong binding affinity for lipopolysaccharides (LPS), which may prevent LPS from activating immune responses by inhibiting cytokine secretion . This action could be beneficial in conditions characterized by excessive inflammation.
- Cytokine Regulation : Studies have shown that DEFB118 can significantly lower the mRNA levels of pro-inflammatory cytokines in RAW264.7 macrophage cells following LPS stimulation .
Potential Therapeutic Applications
Given its antimicrobial and anti-inflammatory properties, DEFB118 holds promise as a therapeutic agent:
- Alternative to Antibiotics : With rising antibiotic resistance, DEFB118 could serve as a novel substitute or adjunct therapy for treating bacterial infections .
- Reproductive Health : Its expression in the male reproductive tract suggests potential roles in sperm protection against microbial infections, enhancing fertility outcomes .
Data Summary Table
Chemical Reactions Analysis
Expression and Production of DEFB118
DEFB118 can be produced through recombinant DNA technology. A study successfully expressed DEFB118 in E. coli transformants, yielding over 250 μg/mL of the protein after 4 hours of induction using 1.0 mM IPTG . The recombinant DEFB118 was found to have a molecular weight of approximately 30 kDa, confirmed by SDS-PAGE and MALDI-TOF analysis .
Purification Process
-
The column is washed with 10 resin volumes of Binding Buffer (50 mM NaH2PO4, 300 mM NaCl, pH 8.0) .
-
DEFB118 is eluted using 5 resin volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 150 mM imidazole, pH 8.0) .
Antimicrobial Activity of DEFB118
DEFB118 demonstrates significant antimicrobial activity against a variety of bacterial strains .
| Bacteria | MIC (μg/mL) |
|---|---|
| E. coli K88 | 4 |
| E. coli DH5α | 4 |
| S. aureus | 4 |
| B. subtilis | 4 |
| S. typhimurium | 8 |
MIC (minimum inhibitory concentration) is the lowest concentration of the peptide that prevents bacterial growth .
Anti-fungal Activity of DEFB118
Recombinant DEFB118 exhibits antifungal activity against Candida albicans but not against Candida glabrata .
Impact on Inflammatory Responses
DEFB118 has a role in modulating inflammatory responses. DEFB118 treatment was shown to decrease cell apoptosis and downregulate the expression of inflammatory cytokines such as IL-1β and TNF-α in IPEC-J2 cells exposed to E. coli K88 .
DEFB118 and Oral Immune Response
DEFB118, when induced by C. albicans β-glucan-containing particles (β-GPs) from oral fibroblasts, may have a crucial function in oral immune responses against C. albicans infections .
DEFB118 Sequence Analysis
The synthesized DEFB118 sequence aligns with the published sequence, containing a 372 bp open reading frame that encodes a 123-amino acid mature protein . Structural analysis reveals a classic beta-ring conformation . The human DEFB118 sequence shares high identity (over 97%) with sequences from Pan troglodytes, Gorilla gorilla, and Nomascus leucogenys .
Comparison with Similar Compounds
Comparison with Similar Beta-Defensins
Structural Comparisons
Beta-defensins share a conserved framework but differ in disulfide bond arrangements and post-translational modifications.
| Feature | Beta-defensin118 | hBD-1 | hBD-2 | hBD-3 |
|---|---|---|---|---|
| Disulfide Bonds | 3 (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6) | 3 (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5) | 3 (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6) | 3 (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6) |
| Molecular Weight | ~10 kDa (predicted) | 4–5 kDa | 4–5 kDa | 5–6 kDa |
| Glycosylation | Not reported | Non-glycosylated | Non-glycosylated | Non-glycosylated |
| Key Residues | High cationic charge | Moderate cationic charge | High cationic charge | Highest cationic charge |
Structural data derived from conserved beta-defensin motifs .
Functional Roles
Antimicrobial Activity
- This compound : Demonstrates anti-inflammatory effects, though its direct antimicrobial targets are less characterized .
- hBD-1 : Broad-spectrum activity against Gram-negative bacteria (e.g., E. coli) and fungi .
- hBD-2: Targets Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and viruses (e.g., HIV) .
- hBD-3 : Potent against Gram-positive bacteria (e.g., Staphylococcus aureus) and enveloped viruses due to its strong cationic charge .
Immune Modulation
- This compound : Attenuates inflammation by suppressing pro-inflammatory cytokines (exact mechanism under investigation) .
- hBD-2 : Activates TLR4, enhancing dendritic cell maturation and adaptive immunity .
- hBD-3: Exhibits dual roles—induces chemotaxis via CCR2 but also shows immunosuppressive activity by inhibiting NF-κB in monocytes .
Chemotaxis
Clinical and Pathological Relevance
Clinical data synthesized from oncology and immunology studies .
Key Research Findings and Gaps
This compound uniquely combines anti-inflammatory and putative antimicrobial functions, unlike hBD-3, which balances chemotaxis and immunosuppression .
Structural studies reveal that hBD-3’s disulfide bonds are critical for its antimicrobial potency, a feature yet to be explored in this compound .
Preparation Methods
Gene Synthesis and Cloning of Beta-defensin118
The initial step in preparing DEFB118 involves obtaining the gene encoding the peptide. Due to the specificity and complexity of the peptide, the DEFB118 gene is often synthesized artificially with designated restriction enzyme sites to facilitate cloning.
- The DEFB118 gene is synthesized with flanking restriction sites such as EcoRI and NotI to enable directional cloning into expression vectors like pET32a(+).
- The synthesized gene is cloned into a plasmid vector (e.g., pMD19-DEFB118) which is then transformed into Escherichia coli DH5α cells for plasmid amplification and sequencing verification.
- After confirming the correct sequence, the DEFB118 gene fragment is excised by restriction digestion and ligated into the expression vector pET32a(+), which carries features for high-level protein expression in E. coli.
Recombinant Expression in Escherichia coli
The expression of DEFB118 is predominantly performed in E. coli strains engineered for protein production, such as Rosetta (DE3) or Origami B (DE3), which enhance expression of eukaryotic proteins by providing rare tRNAs and facilitating disulfide bond formation.
- The recombinant plasmid pET32a(+)-DEFB118 is transformed into E. coli Rosetta (DE3) or Origami B (DE3) cells using heat shock methods.
- Protein expression is induced by adding 1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) when the bacterial culture reaches an optical density (OD600) of approximately 1.0.
- Induction is typically carried out at 28°C for 4 hours, which has been shown to maximize yield, producing over 250 μg/mL of DEFB118 protein in culture supernatant.
- To prevent premature expression before induction, medium may contain 1% glucose, which represses basal expression of the target protein.
Cell Lysis and Protein Extraction
Post-induction, bacterial cells are harvested and lysed to release the recombinant DEFB118 protein.
- Cells are collected by centrifugation (e.g., 8000 × g for 10-20 minutes at 4°C) and resuspended in lysis buffer containing components such as 500 mM NaCl, 20 mM Tris-HCl (pH 7.5-8.0), 0.1% Triton X-100, protease inhibitors (e.g., PMSF), lysozyme (0.2 mg/mL), and DNase (10 U/mL).
- The suspension is incubated on ice for 30 minutes to facilitate enzymatic digestion of cell walls and nucleic acids.
- Mechanical disruption is then performed by sonication (e.g., 4 seconds pulse and 8 seconds interval, 30 cycles) to ensure complete cell lysis.
- The lysate is centrifuged at high speed (e.g., 15,000 × g for 30 minutes at 4°C) to separate soluble proteins from cellular debris.
Purification of this compound
Purification of DEFB118 exploits the affinity of histidine tags engineered onto the recombinant protein, enabling selective binding to nickel-charged resins.
- The clarified supernatant is filtered through a 0.22 μm membrane to remove particulates before purification.
- Purification is performed using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography columns.
- The column is equilibrated with binding buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, pH 8.0) to remove non-specifically bound proteins.
- DEFB118 is eluted with an imidazole-containing buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 150 mM imidazole, pH 8.0).
- Eluted fractions are collected and analyzed by SDS-PAGE to confirm purity, often achieving greater than 90% purity.
- Protein concentration is quantified using assays such as BCA (bicinchoninic acid) assay.
Summary Table of Preparation Protocol
| Step | Description | Conditions/Notes |
|---|---|---|
| Gene Synthesis & Cloning | Artificial synthesis of DEFB118 gene with EcoRI/NotI sites; cloned into pET32a(+) vector | Verified by sequencing; ligation via T4 DNA ligase |
| Transformation | Introduction of plasmid into E. coli Rosetta (DE3) or Origami B (DE3) cells | Heat shock method |
| Protein Expression | IPTG induction at OD600 ~1.0; 1.0 mM IPTG; 28°C for 4 hours | Yield >250 μg/mL |
| Cell Lysis | Resuspension in lysis buffer with lysozyme, DNase, PMSF; sonication (4 s pulse, 8 s interval) | Centrifugation at 15,000 × g for 30 min at 4°C |
| Purification | Ni-NTA affinity chromatography; binding buffer wash; imidazole elution | >90% purity confirmed by SDS-PAGE |
| Storage | Storage at -20°C or -80°C in buffer with Tris-HCl, NaCl, glycerol, and DTT | Sterile filtered solution |
Research Findings on Preparation Efficiency and Functional Integrity
- The recombinant DEFB118 produced by this method retains antimicrobial activity against both Gram-negative and Gram-positive bacteria, indicating proper folding and functionality post-purification.
- Expression optimization studies show that induction time and temperature critically influence yield and solubility of DEFB118, with 4 hours at 28°C being optimal for high yield and soluble protein.
- The use of E. coli Origami B (DE3), which promotes disulfide bond formation in the cytoplasm, enhances correct folding of DEFB118, which contains multiple cysteine residues essential for its structure and function.
- Purification via Ni-NTA chromatography is efficient and reproducible, enabling preparation of DEFB118 at scales suitable for experimental and potential therapeutic applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
